molecular formula C23H30N2O3S B4619585 1-[(4-cyclohexylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

1-[(4-cyclohexylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

Cat. No. B4619585
M. Wt: 414.6 g/mol
InChI Key: GIQQUCVOZABTNK-UHFFFAOYSA-N
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Description

Piperazine derivatives, including those with sulfonyl and methoxyphenyl groups, are significant due to their wide range of biological activities and applications in medicinal chemistry. Compounds similar to "1-[(4-cyclohexylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine" have been synthesized and analyzed for their structural and functional properties, which contribute to their potential as therapeutic agents.

Synthesis Analysis

Synthesis of related piperazine derivatives often involves nucleophilic substitution reactions and cyclocondensation reactions. For example, a series of piperazinediones derived from specific carboxylic acids were prepared, showcasing the versatility in synthesizing complex piperazine-based structures through modular approaches, indicating the potential methods for synthesizing the compound of interest (James et al., 2014).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray crystallography, revealing details such as chair conformations of the piperazine ring and intermolecular hydrogen bonds contributing to crystal packing. This information is crucial for understanding the three-dimensional arrangement and potential reactivity of such molecules (Kumara et al., 2017).

Chemical Reactions and Properties

Related compounds exhibit a variety of chemical reactions, including interactions with receptors and potential for acting as ligands in biological systems. Their reactivity can be influenced by the presence of sulfonyl and methoxyphenyl groups, affecting their biological activities (Borrmann et al., 2009).

Scientific Research Applications

Antimycobacterial Activity

Piperazine derivatives have been explored for their antimycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These compounds' structure-activity relationship (SAR) elaboration aids in the design of potent anti-TB molecules, serving as crucial building blocks for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Therapeutic Applications

The therapeutic potential of piperazine derivatives extends to various pharmacological areas, including as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The modification of the piperazine nucleus significantly impacts the medicinal potential of these molecules, highlighting their role in the rational design of drugs for diverse therapeutic uses (Rathi et al., 2016).

Metabolism and Pharmacokinetics

Arylpiperazine derivatives, which undergo extensive metabolism including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, have been clinically applied for treating depression, psychosis, or anxiety. Understanding the disposition and metabolism of these derivatives is crucial for evaluating their pharmacological actions and potential side effects, aiding in the development of safer drugs (Caccia, 2007).

Environmental Impact and Human Health

Sulfonamides, a class of compounds including some piperazine derivatives, have been identified in the environment, primarily due to agricultural activities. These compounds can influence microbial populations, potentially posing hazards to human health. Understanding the environmental presence and impact of sulfonamides is critical for assessing the ecological and health risks associated with their use and disposal (Baran et al., 2011).

properties

IUPAC Name

1-(4-cyclohexylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3S/c1-28-23-10-6-5-9-22(23)24-15-17-25(18-16-24)29(26,27)21-13-11-20(12-14-21)19-7-3-2-4-8-19/h5-6,9-14,19H,2-4,7-8,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQQUCVOZABTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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